2'-Chlorobiphenyl-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEMSZNXYHULJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373886 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-03-2 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 Chlorobiphenyl 3 Carboxylic Acid
Advanced Synthetic Approaches to Biphenyl (B1667301) Carboxylic Acid Scaffolds
The synthesis of biphenyl carboxylic acids, including the specific compound 2'-Chlorobiphenyl-3-carboxylic acid, relies on a variety of advanced organic chemistry techniques. These methods are crucial for creating the core biphenyl structure, which consists of two connected benzene (B151609) rings.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing the carbon-carbon bond that links the two aryl rings in biphenyl compounds. researchgate.net The Suzuki-Miyaura coupling, in particular, stands out for its efficiency and functional group tolerance. nih.govgre.ac.uk
This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For the synthesis of this compound, this could involve reacting 2-chlorophenylboronic acid with 3-bromobenzoic acid, or alternatively, 3-carboxyphenylboronic acid with 1-bromo-2-chlorobenzene. The choice of reactants can be influenced by the commercial availability and reactivity of the starting materials.
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. nih.gov
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, displacing the halide. nih.gov
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst. nih.gov
Researchers have developed various catalytic systems to optimize the Suzuki-Miyaura reaction, including the use of water-soluble fullerene-supported PdCl2 nanocatalysts which allow for high yields at room temperature. researchgate.netresearchgate.net Chiral-bridged biphenyl monophosphine ligands have also been employed to achieve asymmetric synthesis, yielding chiral biaryl compounds with high enantioselectivity. beilstein-journals.org Other related palladium-catalyzed cross-coupling reactions for biphenyl synthesis include the Stille, Negishi, and Hiyama couplings, which utilize different organometallic reagents. researchgate.netnih.gov
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Example) | Ref. |
| Suzuki-Miyaura | Arylboronic acid | Aryl halide | Pd(PPh3)4, K2CO3 | researchgate.netresearchgate.net |
| Stille | Arylstannane | Aryl halide | Pd(PPh3)4 | researchgate.net |
| Negishi | Arylzinc | Aryl halide | Pd(PPh3)4 | researchgate.netnih.gov |
| Hiyama | Arylsilane | Aryl halide | Pd(OAc)2, XPhos, TBAF | nih.govnih.gov |
Direct Halogenation and Carboxylation Techniques
Direct functionalization of a pre-formed biphenyl scaffold is another route to this compound. This approach involves introducing the chloro and carboxylic acid groups onto the biphenyl backbone.
Direct Halogenation: The introduction of a chlorine atom onto a biphenyl ring can be achieved through electrophilic aromatic substitution. khanacademy.org The reaction of biphenyl with chlorine gas (Cl2) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl3), can lead to chlorination. nih.gov However, this method often results in a mixture of isomers, and controlling the regioselectivity to obtain the desired 2'-chloro substitution can be challenging.
Direct Carboxylation: Introducing a carboxylic acid group can be accomplished through several methods. One classical approach is Friedel-Crafts acylation, where biphenyl is reacted with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl3). nih.gov This would introduce a ketone, which can then be oxidized to a carboxylic acid. Another method is the direct carboxylation of an organometallic derivative of biphenyl, such as a Grignard or lithiated species, by quenching with carbon dioxide (dry ice).
It's important to note that direct functionalization of biphenyl itself would likely lead to a mixture of products. Therefore, these steps are more strategically employed on substituted biphenyl precursors where directing group effects can influence the position of the incoming substituent.
Rearrangement Reactions in Biphenyl Derivative Synthesis
Certain rearrangement reactions can also be employed to synthesize biphenyl scaffolds. One such method involves the rearrangement of arylhydrazones of aromatic and arylaliphatic carbonyl compounds in the presence of polyphosphoric acid (PPA). asianpubs.orgacs.org This can lead to the formation of biphenyl derivatives, sometimes with high yields. asianpubs.org The Fischer indole (B1671886) synthesis, while primarily for indoles, also involves rearrangements of arylhydrazones and shares mechanistic features. acs.org
Targeted Derivatization Strategies for Functional Exploration
Once this compound is synthesized, its carboxylic acid group provides a versatile handle for further chemical modifications. These derivatization strategies are key to exploring the structure-activity relationships of this compound in various applications.
Esterification and Amidation Reactions
The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, yields the corresponding ester. masterorganicchemistry.comchemguide.co.uk This process is known as Fischer esterification and is a reversible reaction. masterorganicchemistry.comresearchgate.net To drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl2), which then readily reacts with an alcohol to form the ester. nih.gov Other modern esterification methods employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of triphenylphosphine (B44618) oxide and oxalyl chloride. nih.govtmc.edu
Amidation: The formation of an amide bond from this compound and an amine is a crucial reaction. nih.gov Direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.org Therefore, coupling agents are typically used to activate the carboxylic acid. nih.govrsc.org Common coupling reagents include carbodiimides like DCC and phosphonium (B103445) salts. nih.govlibretexts.org The activated carboxylic acid then undergoes nucleophilic acyl substitution with the amine to form the amide. libretexts.org Another approach involves converting the carboxylic acid to its ammonium (B1175870) salt with ammonium carbonate, followed by dehydration upon heating to yield the primary amide. libretexts.org
| Transformation | Reagent(s) | Byproducts | Conditions | Ref. |
| Esterification | Alcohol, H+ (catalyst) | Water | Heat, equilibrium | masterorganicchemistry.comchemguide.co.uk |
| Thionyl chloride, then alcohol | SO2, HCl | Room temp. to heat | nih.gov | |
| Alcohol, DCC | Dicyclohexylurea | Room temperature | libretexts.org | |
| Amidation | Amine, DCC | Dicyclohexylurea | Room temperature | libretexts.org |
| Thionyl chloride, then amine | SO2, HCl | Room temp. to heat | researchgate.net | |
| Ammonium carbonate, then heat | Water, CO2 | Heating | libretexts.org |
Nucleophilic Substitution and Other Functional Group Transformations
The chlorine atom on the biphenyl scaffold, while generally less reactive than an alkyl halide, can potentially undergo nucleophilic aromatic substitution reactions under specific conditions, such as with strong nucleophiles and/or the use of a catalyst. However, these reactions are often more challenging than those at the carboxylic acid position.
Other transformations of the carboxylic acid group are also possible. For instance, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting benzylic alcohol can then participate in further reactions, such as substitution or oxidation. khanacademy.org
It is the interplay of these synthetic and derivatization strategies that allows for the creation and functional exploration of a wide array of molecules based on the this compound scaffold.
Molecular Interactions and Biological Activity Profiles of 2 Chlorobiphenyl 3 Carboxylic Acid
Investigations into Biological Activity Potentials
The structural features of 2'-Chlorobiphenyl-3-carboxylic acid, namely the biphenyl (B1667301) scaffold, the carboxylic acid group, and the chlorine substituent, suggest several potential biological activities that have been observed in analogous compounds.
Applications in Proteomics Research
While no specific proteomics studies have been conducted on this compound, research on other carboxylic acids provides a framework for its potential applications. For instance, a comparative proteomic analysis was performed on B16-F10 melanoma cells treated with various carboxylic acids, including 3-phenyllactic acid, lactic acid, L-pyroglutamic acid, and malic acid, to understand their mechanisms of melanin (B1238610) production inhibition. ebi.ac.uk This type of research helps to identify changes in protein expression in response to treatment with a compound.
Given that this compound is a carboxylic acid, it could potentially be used in similar proteomics-based investigations to elucidate its effects on cellular processes. Such studies could reveal protein targets and signaling pathways modulated by this compound, offering insights into its mechanism of action if it were to exhibit biological activity.
Evaluation as Potential Anti-inflammatory Agents
Biphenyl carboxylic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com Compounds like flurbiprofen, diflunisal, and fenbufen, all of which are biphenyl carboxylic acid derivatives, are used to manage pain and inflammation in conditions such as arthritis. ajgreenchem.com The anti-inflammatory action of these drugs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. scispace.com
Furthermore, studies have synthesized and evaluated novel biphenyl-4-carboxylic acid amides for their anti-inflammatory properties, with some compounds showing significant activity in carrageenan-induced inflammation models. nih.govresearchgate.net The structural similarity of this compound to these known anti-inflammatory agents suggests that it may also possess the ability to modulate inflammatory pathways. The presence of a halogen, in this case, chlorine, can influence the electronic and steric properties of the molecule, which in turn could affect its binding to target enzymes like COX.
Research into Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
The biphenyl scaffold is a common feature in many compounds with demonstrated anticancer properties. Research into a library of synthesized biphenyl carboxylic acids revealed that some derivatives exhibit significant in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.com For example, a benzyloxy-substituted biphenyl carboxylic acid showed potent activity against both cell lines, with IC50 values of 9.92 ± 0.97 µM against MCF-7 and 9.54 ± 0.85 µM against MDA-MB-231. ajgreenchem.com Another derivative without substituents also demonstrated good activity. ajgreenchem.com
These findings indicate that the biphenyl carboxylic acid framework is a promising starting point for the development of new anticancer agents. The specific substitutions on the biphenyl rings play a crucial role in determining the potency of the anticancer effect. Therefore, it is plausible that this compound could exhibit anticancer properties, although experimental validation is required.
Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| Benzyloxy biphenyl carboxylic acid (3j) | MCF-7 | 9.92 ± 0.97 |
| MDA-MB-231 | 9.54 ± 0.85 | |
| Unsubstituted biphenyl carboxylic acid (3a) | MCF-7 | 10.14 ± 2.05 |
| MDA-MB-231 | 10.78 ± 2.58 | |
| Data sourced from a study on a library of biphenyl carboxylic acids. ajgreenchem.com |
Elucidation of Molecular Mechanisms of Interaction
The biological activity of a compound is intrinsically linked to its interactions with biological macromolecules. For this compound, its potential interactions can be inferred from studies on related structures.
Binding Studies with Biological Macromolecules (e.g., Proteins, Enzymes)
The carboxylic acid group is a key functional group that can participate in various binding interactions with proteins and enzymes. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it exists as a carboxylate anion, allowing for ionic interactions. Studies on carboxylic acid reductases (CARs) have shown that these enzymes recognize and bind carboxylic acids as their substrates. nih.gov The proposed mechanism involves the attack of the carboxylate on ATP, highlighting the importance of this functional group in enzyme-substrate recognition. nih.gov
Furthermore, research on polychlorinated biphenyls (PCBs) has demonstrated their ability to bind to proteins like hemoglobin. nih.gov Specifically, covalent binding of 4-chlorobiphenyl (B17849) to globin was observed to be significantly higher than that of 3,3',4,4'-tetrachlorobiphenyl (B1197948), suggesting that the degree and position of chlorination influence protein adduction. nih.gov A study on a biphenyl carboxylic acid derivative, 1-(4′-(2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido)-[1,1′-biphenyl]-4-caroxamido) cyclopentane-1-carboxylic acid (X1), identified it as an inhibitor of the enzyme GpsI in Mycobacterium tuberculosis. uzh.ch High-resolution cryo-electron microscopy revealed the binding pocket of this inhibitor, providing a molecular basis for its action. uzh.ch These examples underscore the potential of the biphenyl and carboxylic acid moieties in this compound to engage in specific binding events with biological macromolecules.
Receptor Binding Profiling (e.g., Angiotensin II Receptors, Estrogen Receptors)
The biphenyl structure is a key pharmacophore in ligands for several important receptors, including angiotensin II and estrogen receptors.
Angiotensin II Receptors: Non-peptide biphenyl derivatives are a cornerstone of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. nih.govnih.govgoogle.com These compounds, often referred to as sartans, typically feature a biphenyl scaffold that mimics the binding of the natural ligand, angiotensin II, to its receptor. mdpi.commdpi.com The carboxylic acid or a bioisostere like a tetrazole group is a common feature in these antagonists, playing a critical role in receptor binding. For example, the presence of a carboxyl group at the C-2 position of an imidazole-based losartan (B1675146) analogue was found to be important for its high binding affinity to the AT1 receptor. mdpi.com The substitution pattern on the biphenyl rings also significantly influences binding affinity. A study on conformationally restricted biphenyl derivatives showed that the presence of 2',6'-dimethoxy substituents decreased affinity for the angiotensin II receptor. nih.gov This suggests that the 2'-chloro substituent in this compound could influence its potential binding to angiotensin II receptors.
Estrogen Receptors: The estrogen receptor (ER) is another well-studied target for biphenyl-containing molecules. The natural ligand, estradiol, is a steroidal molecule, but many non-steroidal ligands with a biphenyl-like structure have been developed. uthscsa.edu Studies have shown that biphenyl derivatives can act as estrogen receptor-alpha (ERα) coactivator binding inhibitors. nih.gov Bisphenol A (BPA) and its derivatives, which share structural similarities with biphenyls, are known to bind to estrogen receptors. nih.gov Research on novel biphenyl amines has identified compounds with high binding affinity to ERα, with one compound exhibiting an IC50 value of 62.84 nM, which was better than that of tamoxifen (B1202) (IC50 = 79.48 nM). mdpi.com The binding of these compounds is influenced by the substituents on the biphenyl rings. mdpi.com Given these findings, it is conceivable that this compound could interact with estrogen receptors, although its specific affinity and functional activity (agonist or antagonist) would need to be determined experimentally. Halogenated compounds, in general, have been noted for their potential to mimic hormones and interact with the thyroid hormone system, which shares structural similarities with some flame retardants that are also biphenyl derivatives. wikipedia.org
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Competitive, Non-Competitive, Allosteric Inhibition)
Detailed research findings and data tables on the enzyme inhibition kinetics of this compound could not be provided as no studies were found.
Toxicological Research and Mechanisms of Toxicity of Chlorobiphenyl Carboxylic Acids
Cellular and Subcellular Toxicological Investigations
In Vitro and In Vivo Model Systems for Toxicity Assessment
The toxicological assessment of chlorobiphenyls and their metabolites utilizes a range of model systems to elucidate mechanisms of toxicity at the cellular and organismal levels. In vitro (cell-based) models are instrumental for mechanistic studies, while in vivo (animal) models provide insight into systemic effects.
In Vitro Models: Cultured cell lines are a cornerstone of toxicity testing. The human hepatoma cell line, HepG2, is frequently used because the liver is a primary site of PCB metabolism. Studies with HepG2 cells have been crucial in characterizing the metabolic pathways of congeners like 4-chlorobiphenyl (B17849) (PCB3) and 3-chlorobiphenyl (B164846) (PCB2) and identifying subsequent alterations in cellular processes. nih.govnih.govnih.gov Other cell lines employed include Chinese hamster ovary (CHO) cells, which have been used to investigate DNA damage and repair, and human cell lines like the myeloperoxidase (MPO)-rich HL-60 and MPO-deficient Jurkat cells, which help differentiate enzyme-dependent toxic mechanisms. nih.govnih.gov
In Vivo Models: Rodent models, particularly rats, are commonly used to study the systemic effects of PCBs. For instance, immature female Sprague-Dawley rats have been used to investigate the endocrine-disrupting properties of PCB mixtures and individual congeners, such as their effects on uterine weight. nih.gov
| Model System | Type | Application in Chlorobiphenyl Research | Key Findings |
| HepG2 Cells | In Vitro | Metabolism of PCB2 and PCB3; Metabolomics | Characterization of metabolic pathways; Alterations in bile acid and amino acid metabolism. nih.govnih.govnih.gov |
| Chinese Hamster Ovary (CHO) Cells | In Vitro | DNA Damage and Repair | Demonstration of covalent DNA adduct formation and subsequent DNA repair. nih.gov |
| HL-60 & Jurkat Cells | In Vitro | Mechanistic study of oxidative stress | Differentiated between direct-acting metabolites and those requiring enzymatic activation for ROS production. nih.gov |
| Sprague-Dawley Rats | In Vivo | Endocrine Disruption | Assessment of uterotropic effects and interaction with hormone receptor pathways. nih.gov |
Induction of Oxidative Stress and Reactive Oxygen Species Formation
A significant mechanism of toxicity for chlorobiphenyl metabolites is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov ROS are highly reactive molecules that can damage lipids, proteins, and DNA. nih.govfrontiersin.org
Research on PCB3 metabolites demonstrates distinct pathways for ROS generation. nih.gov The hydroquinone (B1673460) metabolite (PCB3-HQ) requires enzymatic activation by peroxidases, such as myeloperoxidase (MPO) in HL-60 cells, to generate ROS. nih.gov This process was shown to be temperature-dependent and could be inhibited by an MPO inhibitor. nih.gov In contrast, the para-quinone metabolite (PCB3-pQ) can induce ROS directly, independent of MPO activity. nih.gov This direct action is potentially mediated by the depletion of intracellular antioxidants like glutathione (B108866) (GSH), which reduces the cell's capacity to handle oxidative insults. nih.gov
| Metabolite | Mechanism of ROS Induction | Key Cellular Effects |
| PCB3 hydroquinone (PCB3-HQ) | Enzyme-dependent; requires oxidation by myeloperoxidase (MPO). nih.gov | Induces DNA damage and ROS production in MPO-rich cells (HL-60). nih.gov |
| PCB3 para-quinone (PCB3-pQ) | Enzyme-independent; direct acting. nih.gov | Increases intracellular ROS; strongly reduces glutathione (GSH) levels. nih.gov |
Alterations in Endogenous Metabolic Pathways (e.g., Amino Acid Metabolism, Vitamin A Metabolism, Bile Acid Biosynthesis)
Exposure to chlorobiphenyls can disrupt fundamental metabolic pathways within the cell. Studies using the HepG2 cell line have provided direct evidence of these alterations following exposure to parent compounds that are precursors to chlorobiphenyl carboxylic acids.
Metabolomic analyses revealed that exposure to 4-chlorobiphenyl (PCB3) altered several endogenous pathways, including amino acid metabolism (specifically tryptophan metabolism), vitamin A (retinol) metabolism, and bile acid biosynthesis. nih.gov Similarly, research on 3-chlorobiphenyl (PCB2) in HepG2 cells showed that its metabolites caused notable disturbances in bile acid biosynthesis and amino acid metabolism. nih.govnih.gov These disruptions suggest that the toxic effects of chlorobiphenyls extend beyond direct macromolecular damage and can fundamentally alter cellular homeostasis and signaling.
| Parent Compound | Model System | Affected Metabolic Pathway |
| 4-Chlorobiphenyl (PCB3) | HepG2 Cells | Tryptophan Metabolism, Vitamin A (Retinol) Metabolism, Bile Acid Biosynthesis. nih.gov |
| 3-Chlorobiphenyl (PCB2) | HepG2 Cells | Bile Acid Biosynthesis, Amino Acid Metabolism. nih.govnih.gov |
Research into DNA Damage Mechanisms
Metabolites of chlorobiphenyls are genotoxic, meaning they can damage DNA, which can lead to mutations and chromosomal damage. Research has identified several mechanisms through which this damage occurs.
One mechanism involves the formation of covalent adducts, where the reactive metabolite directly binds to DNA. The metabolism of 4-chlorobiphenyl in Chinese hamster ovary cells was shown to result in covalent binding to DNA, which subsequently triggered an increase in unscheduled DNA synthesis, a hallmark of DNA repair. nih.gov
Another key mechanism is mediated by oxidative stress. As discussed, the PCB3 hydroquinone metabolite (PCB3-HQ) induces DNA damage through the generation of ROS following enzymatic activation. nih.gov A different metabolite, PCB3 para-quinone (PCB3-pQ), appears to cause DNA damage through a more direct pathway, possibly by reacting with DNA or nuclear proteins, or indirectly by increasing ROS levels through the depletion of cellular antioxidants. nih.gov These distinct mechanisms of action can lead to different types of genetic damage, with PCB3-HQ inducing chromosome loss while PCB3-pQ is associated with gene mutations and chromosome breaks. nih.gov
Systemic Toxicological Implications and Biological Endpoints
Endocrine Disrupting Potential and Receptor Modulation
PCBs and their metabolites are well-established endocrine-disrupting chemicals (EDCs). nih.govnih.gov EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. nih.gov Many EDCs have structures similar to endogenous steroid hormones, allowing them to bind to hormone receptors and either mimic (agonist) or block (antagonist) the hormone's natural activity. nih.gov
The endocrine-disrupting effects of PCBs have been demonstrated in various studies. For example, the commercial PCB mixture Aroclor 1242 and specific non-planar congeners have been shown to be uterotropic in rats, causing an increase in uterine weight, which is an indicator of estrogenic activity. nih.gov The ability of these compounds to disrupt endocrine function is linked to their interaction with nuclear receptors, which are critical in regulating gene expression related to processes like hepatic lipid metabolism. nih.gov By acting as agonists or antagonists for these receptors, PCB metabolites can trigger a cascade of downstream effects, contributing to reproductive and developmental abnormalities. nih.gov
Immunotoxicological Research
Direct immunotoxicological studies on 2'-Chlorobiphenyl-3-carboxylic acid are not readily found in the published scientific literature. However, research on the immunotoxicity of PCBs and their metabolites provides some insights into potential mechanisms. The immune system is a known target for some PCB congeners and their metabolic products. nih.gov
Research has shown that certain PCB metabolites can modulate immune responses. For instance, some hydroxylated PCB metabolites have been investigated for their immunotoxic potential. It's understood that the metabolic activation of PCBs can lead to the formation of reactive intermediates that may interact with cellular components of the immune system. nih.gov
Studies on PCB mixtures and individual congeners have demonstrated a range of immunotoxic effects, including alterations in lymphocyte populations and functions. However, attributing these effects directly to specific carboxylic acid metabolites is challenging without dedicated studies. The immunotoxicity of PCBs is complex and can be influenced by the specific congener, its metabolism, and the resulting metabolites.
Table 1: Summary of Immunotoxicological Research on PCB Metabolites
| Compound/Metabolite Class | Observed Effects | Study Type |
| Hydroxylated PCBs (general) | Modulation of immune responses | In vitro/In vivo |
| PCB Quinones | Potential for immunotoxicity through reactive intermediate formation | Mechanistic studies |
| PCB Mixtures | Alterations in lymphocyte populations and function | Animal and human studies |
Note: This table summarizes general findings for classes of PCB metabolites, as specific data for this compound is not available.
Neurodevelopmental Toxicology Studies
There is a significant lack of direct research on the neurodevelopmental toxicity of this compound. The neurodevelopmental effects of PCBs themselves are well-documented, with prenatal and early-life exposure linked to cognitive and motor deficits in children. nih.gov These effects are often attributed to the parent PCB compounds and their hydroxylated metabolites, which can interfere with thyroid hormone function and disrupt neurodevelopmental processes. nih.gov
The potential for PCB carboxylic acid metabolites to contribute to neurodevelopmental toxicity is an area that requires further investigation. The polarity of carboxylic acid metabolites might influence their ability to cross the blood-brain barrier and placenta, which would be a critical factor in their potential to affect the developing nervous system. Without specific studies, any potential role of this compound in neurodevelopmental toxicity remains speculative.
Table 2: Overview of Neurodevelopmental Toxicology of PCBs and Metabolites
| Compound/Metabolite Class | Key Findings | Potential Mechanism |
| Polychlorinated Biphenyls (PCBs) | Cognitive and motor deficits in exposed children. nih.gov | Disruption of thyroid hormone signaling. nih.gov |
| Hydroxylated PCBs (OH-PCBs) | Can cross the placenta and blood-brain barrier, potential for neurotoxicity. | Interference with thyroid hormone transport and receptor binding. |
Note: This table highlights findings for parent PCBs and hydroxylated metabolites due to the absence of specific data for this compound.
Carcinogenesis and Tumor Promotion Research
Specific studies on the carcinogenic or tumor-promoting properties of this compound have not been identified in the available scientific literature. The carcinogenicity of PCBs has been a subject of extensive research, with some commercial PCB mixtures being classified as probable human carcinogens. who.intresearchgate.net
The mechanism of PCB-induced carcinogenesis is thought to involve both genotoxic and non-genotoxic pathways. nih.gov Metabolic activation of lower-chlorinated PCBs can lead to the formation of reactive intermediates that may cause DNA damage, a potential initiating step in carcinogenesis. nih.govnih.gov For instance, the metabolism of 4-chlorobiphenyl (PCB3) has been shown to produce reactive metabolites that can induce DNA strand breaks. nih.gov
While some PCB metabolites have been shown to be genotoxic, the carcinogenic potential of PCB carboxylic acids as a class is not well-established. The chemical properties of carboxylic acids, being generally less reactive than epoxides or quinones, might suggest a lower intrinsic carcinogenic potential. However, without experimental data, this remains a hypothesis. Research into the genotoxicity of various PCB metabolites has yielded mixed results, and it is not possible to extrapolate these findings directly to this compound. researchgate.net
Table 3: Carcinogenesis and Tumor Promotion Research on PCBs and their Metabolites
| Compound/Metabolite Class | Carcinogenic Potential | Proposed Mechanism |
| Commercial PCB Mixtures | Classified as probable human carcinogens. who.intresearchgate.net | Both genotoxic and non-genotoxic effects, including tumor promotion. nih.govwho.int |
| Lower-chlorinated PCBs | Can be metabolically activated to genotoxic intermediates. nih.govnih.gov | Formation of reactive arene oxides and quinones that can damage DNA. nih.gov |
| PCB Metabolites (general) | Some metabolites have shown genotoxic activity in in vitro assays. | Direct interaction with DNA, generation of reactive oxygen species. |
Note: The information presented is based on research on parent PCBs and other classes of metabolites, as specific carcinogenicity data for this compound is unavailable.
Environmental Fate and Degradation Studies of Chlorobiphenyl Carboxylic Acids
Environmental Distribution and Persistence Investigations
Chlorobiphenyl carboxylic acids, as metabolites of PCBs, are part of a complex mixture of congeners found in the environment that differ substantially from the original industrial formulations. Their parent compounds, PCBs, are known for their high environmental persistence, resistance to metabolism, and a tendency to accumulate in lipids, leading to their widespread presence in environmental media. The low water solubility and vapor pressure of PCBs facilitate their transport from local contamination sites to remote areas via air, water, and sediment.
Less chlorinated congeners are generally more water-soluble and more likely to biodegrade, while highly chlorinated PCBs are often more resistant to degradation and tend to sorb more strongly to particulate matter. Due to their lipophilic nature, PCBs and their metabolites bioaccumulate in organisms, entering the food web. They are frequently found in lipid-rich tissues such as adipose tissue and the liver.
In aquatic environments, these compounds are often found in sediments. Studies on the Chaobai River in China, a source of drinking water for Beijing, found total PCB concentrations in surface sediments ranging from 0.125 to 70.6 ng/g dry weight. The distribution of these contaminants was linked to industrial activities like printing factories and construction material markets. The persistence of these compounds in sediment is a significant concern for long-term environmental quality. The adsorption and holding capacity of different sediment components, particularly organic matter, can strongly influence the availability of these compounds for degradation.
The persistence of chlorinated acids can vary significantly. For instance, a study on chloroacetic acids in pond waters found that trichloroacetic acid had the longest residence time (approximately 40 days), while dichloroacetic acid had the shortest (approximately 4 days). Although this study did not specifically analyze 2'-Chlorobiphenyl-3-carboxylic acid, it highlights the variable persistence of chlorinated organic acids in aquatic systems.
Advanced Degradation Pathways in Environmental Compartments
The degradation of chlorobiphenyl carboxylic acids in the environment can occur through several pathways, including photolytic and microbial processes. These pathways are crucial in determining the ultimate fate and potential impact of these contaminants.
Photolytic Degradation Processes
Photolytic degradation, driven by ultraviolet (UV) radiation from the sun, is a significant pathway for the transformation of organic contaminants in aquatic systems. The process can involve direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water known as photosensitizers.
For chlorobiphenyls and their derivatives, photolysis can lead to dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. Studies have shown that UV irradiation, particularly in the presence of additives, can effectively dechlorinate PCBs in various matrices. For instance, the photolysis of PCBs in marine sediment with the addition of triethylamine (B128534) resulted in a 60% reduction in PCB concentration. Advanced oxidation processes, such as UV combined with hydrogen peroxide (UV/H2O2), have also demonstrated high efficiency in degrading PCBs in water. This process generates highly reactive hydroxyl radicals that can attack the contaminant molecules.
The presence of dissolved organic matter (DOM) in natural waters can significantly influence the phototransformation of chlorobiphenyls. DOM can act as a photosensitizer, producing reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) upon irradiation. A study on the photosensitized degradation of 2,4',5-trichlorobiphenyl (B150608) (a PCB congener) found that its degradation was significantly accelerated in the presence of various types of DOM. The primary reactive species responsible for this degradation were identified as hydroxyl radicals and singlet oxygen. The degradation products included chlorinated benzoic acids, such as 4-chlorobenzoic acid and 2,5-dichlorobenzoic acid, indicating the breakdown of the biphenyl structure.
The photochemistry of chlorinated compounds can be complex. The photolysis of free chlorine (hypochlorous acid and hypochlorite) in water produces a suite of reactive oxidants, including hydroxyl radicals and chlorine radicals, which can degrade organic contaminants. The efficiency of this process is dependent on factors like pH and the wavelength of the irradiation.
Bioremediation Strategies and Microbial Degradation in Contaminated Environments
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For PCBs and their derivatives, this process often involves a combination of anaerobic and aerobic microbial activities.
Under anaerobic conditions, highly chlorinated biphenyls can undergo reductive dechlorination, where bacteria use the chlorinated compounds as electron acceptors, removing chlorine atoms. This process reduces the toxicity and persistence of the parent compounds and produces less chlorinated congeners. These less chlorinated biphenyls can then be further degraded by aerobic microorganisms.
Aerobic degradation of biphenyls and chlorobiphenyls typically proceeds via the biphenyl catabolic pathway (bph pathway). This pathway is initiated by a multi-component enzyme system called biphenyl dioxygenase (BphA), which introduces two hydroxyl groups onto one of the aromatic rings. Subsequent enzymatic steps lead to the cleavage of the ring and eventual mineralization to carbon dioxide and water, or the formation of intermediates like chlorobenzoic acids.
A variety of bacterial genera have been identified as capable of degrading PCBs, including Pseudomonas, Rhodococcus, Burkholderia, Comamonas, Bacillus, and Alcaligenes. For example, studies with Achromobacter sp. and Bacillus brevis demonstrated the degradation of 4-chlorobiphenyl (B17849), with 4-chlorobenzoic acid being the major metabolite. This indicates a common degradation pathway involving hydroxylation at the 2,3-position followed by ring cleavage. The effectiveness of these bacteria often depends on the specific PCB congener, with less chlorinated biphenyls generally being more susceptible to degradation.
Fungi also play a role in the bioremediation of PCB-contaminated environments. Some fungal species can metabolize low-chlorinated biphenyls through hydroxylation and subsequent ring cleavage. Ligninolytic fungi, such as white-rot fungi, are particularly noteworthy. They produce non-specific extracellular enzymes, like laccases and peroxidases, that can oxidize a wide range of pollutants, including PCBs. For example, the white-rot fungus Pleurotus ostreatus has been shown to transform hydroxylated PCBs, with the rate of transformation being dependent on the degree and position of chlorine substitution.
The following table summarizes findings from various microbial degradation studies on chlorobiphenyls.
| Microorganism/System | Substrate(s) | Key Findings & Degradation Products |
| Achromobacter sp. & Bacillus brevis | 4-Chlorobiphenyl | Both strains produced 4-chlorobenzoic acid as the major metabolite. |
| Mixed bacterial culture (Pseudomonas sp. & Nocardia sp.) | Aroclor 1221 (a commercial PCB mixture) | Degraded 40–87% of Aroclor 1221, producing chlorobenzoic acids. |
| Comamonas testosteroni YAZ2 & Recombinant E. coli | Kaneclor KC-300 (a commercial PCB mixture) | A combination of these strains degraded 40 mg/L of the PCB mixture to 0.3 ± 0.1 mg/L within 24 hours. |
| Pleurotus ostreatus (white-rot fungus) | Hydroxylated PCBs (OH-PCBs) | Extracellular enzymes transformed various OH-PCBs; transformation rate was inversely correlated with the level of chlorination. |
Formation and Environmental Fate of Chlorinated Degradation Byproducts
During the photolytic degradation of chlorobiphenyls, particularly in the presence of dissolved organic matter, a key transformation is the cleavage of the biphenyl structure, leading to the formation of chlorinated benzoic acids. For instance, the photosensitized degradation of 2,4',5-trichlorobiphenyl yielded byproducts such as 4-chlorobenzoic acid and 2,5-dichlorobenzoic acid. Hydroxylated intermediates, including hydroxy-trichlorobiphenyls and hydroxy-dichlorobenzoic acid, were also identified. These byproducts are generally more water-soluble than the parent chlorobiphenyls, which can affect their transport and bioavailability in the environment.
Microbial degradation also commonly leads to the formation of chlorobenzoic acids. As seen in numerous studies, the aerobic breakdown of chlorobiphenyls via the bph pathway often results in the accumulation of these compounds. For example, the degradation of 4-chlorobiphenyl by Achromobacter sp. and Bacillus brevis primarily produced 4-chlorobenzoic acid. The accumulation of these acidic metabolites can lead to a decrease in the pH of the surrounding medium, as observed in some degradation experiments.
The environmental fate of these chlorinated degradation byproducts, such as chlorobenzoic acids, is a subject of further concern. While they represent a breakdown of the original, more complex contaminant, their own persistence and potential toxicity must be considered. Some microorganisms are capable of further degrading chlorobenzoic acids, but in many cases, they can persist in the environment. The accumulation of these stable chlorinated byproducts in aquatic environments is a potential outcome of PCB biodegradation.
The following table lists some of the identified degradation byproducts from studies on chlorobiphenyls.
| Degradation Process | Parent Compound Example | Identified Degradation Byproducts |
| Photosensitized Degradation | 2,4',5-Trichlorobiphenyl | 4-Chlorobenzoic acid, 2,5-Dichlorobenzoic acid, Hydroxy-2,5-dichlorobenzoic acid, 4-Hydroxy-2',5'-dichlorobiphenyls, Hydroxy-trichlorobiphenyls |
| Microbial Degradation | 4-Chlorobiphenyl | 4-Chlorobenzoic acid |
| Microbial Degradation | 2-Chlorobiphenyl | Chlorobenzoic acid, Chlorobenzoylformic acid |
Advanced Analytical Methodologies for 2 Chlorobiphenyl 3 Carboxylic Acid in Research
Spectroscopic Techniques for Structural Characterization and Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 2'-Chlorobiphenyl-3-carboxylic acid, offering insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the proton of the carboxylic acid group (-COOH) is highly deshielded and appears as a broad singlet in the downfield region, generally between 10-13 ppm. libretexts.orgorgchemboulder.com The aromatic protons on the two phenyl rings will resonate in the range of approximately 7.0-8.5 ppm. The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the positions of the chloro and carboxylic acid substituents, leading to complex multiplets. Protons on the carbon adjacent to a carboxylic acid group typically absorb in the 2-3 ppm range, though in this aromatic compound, the effect is on the ring protons. libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atom of the carbonyl group (C=O) in the carboxylic acid is characteristically found in the downfield region of 165-185 ppm. libretexts.org Aromatic carbons attached to electron-withdrawing groups like chlorine or the carboxylic acid function will be shifted downfield, while others will appear in the typical aromatic region of 120-140 ppm. The carbon bearing the chlorine atom will exhibit a chemical shift influenced by the halogen's electronegativity.
Expected NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position is concentration and solvent dependent. libretexts.orgorgchemboulder.com |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Complex multiplet patterns due to coupling between protons on both rings. |
| ¹³C | Carbonyl (-C OOH) | 165 - 185 | Downfield shift is characteristic of carboxylic acid carbons. libretexts.org |
| ¹³C | Aromatic (Ar-C) | 120 - 144 | Specific shifts depend on the position relative to substituents. The carbon attached to chlorine will be in the 130-135 ppm range. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. epfl.ch
In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing a characteristic pattern of ions. For this compound, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For chlorinated biphenyls, fragmentation often involves the loss of chlorine atoms (M-35) or hydrogen chloride (M-36). nih.govescholarship.org The fragmentation of the biphenyl (B1667301) system itself can also occur. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, where the ³⁷Cl isotope is approximately one-third the abundance of the ³⁵Cl isotope. nih.gov
Expected Mass Spectrometry Fragmentation Data
| Ion | Description | Expected m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | Molecular Ion | 248 |
| [M-OH]⁺ | Loss of hydroxyl radical | 231 |
| [M-COOH]⁺ | Loss of carboxyl group | 203 |
| [M-Cl]⁺ | Loss of chlorine atom | 213 |
| [M-HCl]⁺ | Loss of hydrogen chloride | 212 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. epfl.ch For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid group.
A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H bond stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.comchemguide.co.uk The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, typically between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids, where conjugation lowers the frequency. libretexts.orgspectroscopyonline.com The C-O single bond stretch of the carboxylic acid is found in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additionally, C-H stretching from the aromatic rings will be seen just above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range. The C-Cl stretch typically appears in the fingerprint region, often between 700 and 800 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad orgchemboulder.comchemguide.co.uk |
| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, Medium |
| Carbonyl C=O | Stretch | 1680 - 1710 | Strong, Sharp libretexts.orgspectroscopyonline.com |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium orgchemboulder.comspectroscopyonline.com |
| C-Cl | Stretch | 700 - 800 | Medium to Strong |
Chromatographic Methods for Separation, Identification, and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. thermofisher.com Due to the low volatility and polar nature of carboxylic acids, derivatization is often required prior to GC analysis to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF₃/butanol. nih.gov
Once derivatized, the sample is injected into the gas chromatograph. A non-polar capillary column, such as a DB-5MS, is typically used for separation. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which serves as the detector, providing mass spectra for identification and quantification based on characteristic ions. thermofisher.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. nih.gov Reversed-phase HPLC is the most common mode used for this type of analysis.
A typical HPLC system would employ a C18 column, which has a non-polar stationary phase. pensoft.net The mobile phase would consist of a mixture of an aqueous buffer (often with an adjusted pH, for instance, using a phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and efficient elution of the compound. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic system of the biphenyl structure shows strong absorbance. pensoft.netgoogle.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Computational Chemistry and Molecular Modeling of 2 Chlorobiphenyl 3 Carboxylic Acid
Theoretical Approaches to Molecular Structure and Energetics
Theoretical methods are fundamental to understanding the three-dimensional structure, stability, and reactivity of 2'-Chlorobiphenyl-3-carboxylic acid. These approaches range from classical mechanics to sophisticated quantum mechanical calculations.
Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of flexible molecules like this compound. These methods rely on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates.
Force fields such as GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used for organic molecules. The energy function in a typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Table 1: Representative Force Field Parameters for Related Moieties This table is illustrative and shows typical parameter types. Actual values for this compound would require specific parameterization.
| Interaction Type | Atom Types | Parameter | Example Value |
|---|---|---|---|
| Bond Stretching | C(ar)-C(ar) | Force Constant (kcal/mol/Ų) | 469.0 |
| C(ar)-Cl | Force Constant (kcal/mol/Ų) | 370.0 | |
| Angle Bending | C(ar)-C(ar)-C(ar) | Equilibrium Angle (degrees) | 120.0 |
| Torsional | Cl-C(ar)-C(ar)-C(ar) | Barrier Height (kcal/mol) | Variable |
| van der Waals | Cl | Radius (Å) | 1.75 |
Quantum chemical calculations provide a more accurate description of the electronic structure and energetics of this compound. These methods solve the Schrödinger equation for the molecule, albeit with various levels of approximation.
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods can be computationally intensive but offer high accuracy.
Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure based on the electron density rather than the many-electron wave function. mdpi.com Functionals like B3LYP are widely used as they provide a good balance between accuracy and computational cost for organic molecules. nih.gov
These calculations can determine various properties of this compound, including its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. For instance, calculations on similar chlorinated aromatic carboxylic acids have been used to predict their pKa values and vibrational spectra. researchgate.netnih.gov
Table 2: Illustrative Quantum Chemical Data for a Related Compound (3'-chloro-biphenyl-3-carboxylic acid) Data predicted for a positional isomer, illustrating the types of information obtainable.
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C13H9ClO2 | - |
| Molecular Weight | 232.66 g/mol | - |
| XlogP | 4.1 | PubChem uni.lu |
| Predicted CCS [M+H]+ | 146.5 Ų | CCSbase uni.lu |
In Silico Prediction of Biological Interactions
Computational models are instrumental in predicting how this compound might interact with biological systems, such as proteins and receptors. This is particularly relevant for assessing the potential toxicity of PCBs and their metabolites.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This method is crucial for understanding the molecular basis of a compound's biological activity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
While specific docking studies for this compound are not prominent in the literature, the methodology has been applied to related hydroxylated PCBs to investigate their binding to estrogen receptors. nih.gov Such studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.
For PCBs, QSAR models have been developed to predict properties like bioconcentration factors and estrogenic activity. nih.govresearchgate.net A QSAR study on this compound and its analogs could identify the key structural features that influence a particular biological endpoint. Conformational analysis is a critical component of QSAR, as the three-dimensional shape of the molecule often dictates its biological activity.
Table 3: Common Descriptors Used in QSAR Models for PCBs
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Topological | Molecular Connectivity Indices | Describes the branching and connectivity of the molecule. |
| Geometric | Molecular Surface Area, Volume | Relates to the size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic distribution and reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule. |
Simulation of Environmental Transformations and Fate
Simulating the environmental fate of this compound helps in assessing its persistence, distribution, and potential for bioaccumulation. Multimedia environmental models are often used for this purpose. These models consider the partitioning of the chemical between different environmental compartments such as air, water, soil, and sediment. researchgate.netresearchgate.net
The environmental behavior of PCBs is highly dependent on the degree of chlorination. nih.gov Less chlorinated congeners are generally more volatile and more susceptible to biodegradation, while highly chlorinated ones tend to be more persistent and sorb strongly to organic matter in soil and sediment. nih.gov Simulations for specific PCB congeners, such as 2,4,4'-trichlorobiphenyl, have shown that soil is a major sink and that atmospheric transport is a key process for their distribution. researchgate.net Similar models could be applied to this compound to predict its environmental lifecycle. Key transformation processes that can be simulated include photolysis, hydrolysis, and microbial degradation. nih.govmdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
